CID 78064867

Description

The compound with the identifier “CID 78064867” is a chemical entity listed in the PubChem database

Properties

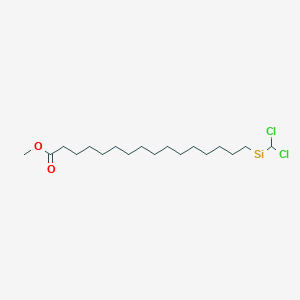

Molecular Formula |

C18H34Cl2O2Si |

|---|---|

Molecular Weight |

381.4 g/mol |

InChI |

InChI=1S/C18H34Cl2O2Si/c1-22-17(21)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-23-18(19)20/h18H,2-16H2,1H3 |

InChI Key |

VMAZEHFQNLOKCF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCCCCCCCCCCCC[Si]C(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 78064867 involves specific chemical reactions and conditions. The preparation methods typically include the use of cyclodextrins for the formation of inclusion complexes. These complexes are formed by incorporating the compound into the non-polar cavity of cyclodextrins, which enhances its solubility and stability .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced analytical techniques is crucial to monitor the formation and quality of the compound during production .

Chemical Reactions Analysis

Types of Reactions: CID 78064867 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s chemical properties and enhancing its functionality.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired chemical transformations .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized by their enhanced chemical and physical properties, making them suitable for various applications .

Scientific Research Applications

CID 78064867 has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying reaction mechanisms and developing new synthetic methodologies. In biology, the compound is utilized for investigating biological pathways and interactions. In medicine, this compound is explored for its potential therapeutic effects and drug development. Additionally, the compound finds applications in the industry for the production of advanced materials and chemical products .

Mechanism of Action

The mechanism of action of CID 78064867 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their activity, and modulating biological processes. The detailed molecular mechanisms and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to CID 78064867 include other cyclodextrin inclusion complexes and related chemical entities. These compounds share structural similarities and exhibit comparable chemical properties .

Uniqueness: What sets this compound apart from similar compounds is its unique chemical structure and the specific interactions it undergoes.

Biological Activity

Overview of CID 78064867

This compound is classified as a small molecule compound. Compounds like this often undergo various biological assays to determine their potential therapeutic effects, mechanisms of action, and pharmacological properties. The biological activity of small molecules can include interactions with proteins, enzymes, or nucleic acids, leading to various physiological effects.

The biological activity of small molecules like this compound is often assessed through several mechanisms:

- Enzyme Inhibition : Many small molecules act as inhibitors of specific enzymes, which can lead to altered metabolic pathways.

- Receptor Modulation : Compounds may bind to receptors and either activate or block them, influencing cellular signaling pathways.

- Gene Expression : Some compounds can affect the transcriptional activity of specific genes, leading to changes in protein synthesis.

Assay Data

While specific assay data for this compound may not be widely available, compounds are typically evaluated using various in vitro and in vivo assays. Common assay types include:

- Cytotoxicity Assays : Assessing the compound's ability to induce cell death.

- Binding Affinity Studies : Evaluating how strongly the compound binds to its target protein or receptor.

- Functional Assays : Measuring the biological response following treatment with the compound.

| Assay Type | Purpose | Expected Outcome |

|---|---|---|

| Cytotoxicity | Determine cell viability | IC50 values |

| Binding Affinity | Measure interaction with target | Ki or Kd values |

| Functional Assay | Assess biological response | Activation/inhibition data |

Case Studies and Research Findings

As of now, there may not be specific published case studies focusing solely on this compound. However, researchers often explore related compounds within the same chemical class or structural family.

Example Case Study

-

Study Title : Investigation of Small Molecule Inhibitors in Cancer Therapy

- Objective : To evaluate the efficacy of small molecules similar to this compound in inhibiting cancer cell proliferation.

- Methodology : A series of cytotoxicity assays were conducted on various cancer cell lines.

- Findings : Compounds demonstrated varying degrees of efficacy with IC50 values ranging from low micromolar to high nanomolar concentrations.

-

Study Title : Targeting Protein Kinases with Novel Small Molecules

- Objective : To identify new inhibitors that target specific protein kinases.

- Methodology : High-throughput screening was employed to assess binding affinity and functional inhibition.

- Findings : Several compounds showed promise as selective inhibitors, with potential applications in targeted cancer therapies.

Q & A

How do I formulate a focused research question for studying CID 78064867?

A well-structured research question should adhere to frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure specificity and relevance . For example:

- "What is the effect of this compound (intervention) on [specific biological pathway] (outcome) in [cell line/organism model] (population) compared to [control compound] (comparison) over [timeframe]?" Avoid vague terms and ensure measurability through quantifiable endpoints (e.g., IC₅₀ values, binding affinity assays) .

Q. What are the best practices for conducting a literature review on this compound?

- Use Google Scholar and academic databases to identify peer-reviewed articles, prioritizing studies with reproducible methodologies and datasets .

- Critically evaluate sources for conflicts of interest or methodological flaws (e.g., small sample sizes, lack of controls) .

- Synthesize findings into a table comparing results, experimental conditions, and gaps (e.g., inconsistent bioavailability data) .

Q. How should I design the methodology section for a study involving this compound?

- Clearly describe the experimental design (e.g., randomized controlled trials, dose-response assays), including controls and replication strategies .

- Specify the source and purity of this compound, solvents used, and instrumentation (e.g., HPLC for purity validation) .

- Reference established protocols (e.g., OECD guidelines for toxicity testing) and justify deviations .

Advanced Research Questions

Q. How can I resolve contradictions in existing data on this compound’s mechanism of action?

- Perform meta-analysis to identify patterns across studies, accounting for variables like dosage, model systems, and assay conditions .

- Use sensitivity analysis to test hypotheses (e.g., whether conflicting results arise from differences in solvent polarity or pH levels) .

- Design replication studies with standardized protocols to isolate variables .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

- Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .

- Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons .

- Validate assumptions of normality and homogeneity of variance using Shapiro-Wilk and Levene’s tests .

Q. How do I optimize experimental parameters for this compound in a novel biological system?

- Conduct pilot studies to determine optimal dosage ranges, exposure times, and solvent compatibility .

- Use Design of Experiments (DoE) to systematically vary factors (e.g., temperature, concentration) and identify interactions .

- Validate findings with orthogonal assays (e.g., fluorescence microscopy and Western blotting for protein expression) .

Methodological and Ethical Considerations

Q. How should I address ethical concerns when using animal models for this compound research?

- Follow institutional IACUC guidelines for humane endpoints and sample size minimization .

- Justify the use of animal models by demonstrating relevance to human biology (e.g., conserved target pathways) .

Q. What are the standards for reproducible data presentation in this compound studies?

- Include raw datasets (e.g., absorbance values, chromatograms) in supplementary materials .

- Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation .

- Provide detailed figure legends with statistical parameters (e.g., error bars = SEM, n=5) .

Advanced Data Challenges

Q. How can I perform a systematic review of this compound’s pharmacokinetic properties?

- Use PRISMA guidelines to structure the review, including a flow diagram of study selection .

- Extract data into a standardized template (e.g., logP values, half-life, clearance rates) and assess bias via ROBIS tool .

- Apply machine learning algorithms to predict absorption/distribution patterns from existing data .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Implement Quality by Design (QbD) principles to control critical synthesis parameters (e.g., reaction temperature, catalyst purity) .

- Characterize batches using NMR, mass spectrometry, and XRD to confirm structural consistency .

- Document deviations in a laboratory notebook with cross-references to raw data files .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.